molecular formula C9H19ClN2O4 B582062 3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl CAS No. 919792-96-4

3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl

Cat. No.: B582062
CAS No.: 919792-96-4
M. Wt: 254.711
InChI Key: GDJLJNFNXINTHS-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl is a useful research compound. Its molecular formula is C9H19ClN2O4 and its molecular weight is 254.711. The purity is usually 95%.
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Biological Activity

3-BOC-D-2,3-Diaminopropionic acid methyl ester hydrochloride (commonly referred to as 3-BOC-D-Dap-OMe HCl) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-BOC-D-Dap-OMe HCl is C₉H₁₉ClN₂O₄, with a molecular weight of approximately 254.71 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of the diamino acid structure, which enhances its stability during synthesis and application in peptide chemistry .

Synthesis

The synthesis of 3-BOC-D-Dap-OMe HCl typically involves several steps, including the protection of the amino group and subsequent esterification. The presence of the Boc group allows for selective reactions while maintaining the integrity of the core structure, making it a versatile building block for peptide synthesis.

While 3-BOC-D-Dap-OMe HCl itself may not exhibit direct biological activity, it serves as a precursor for more complex peptides that can interact with various biological targets. These peptides may function as enzyme inhibitors, receptor ligands, or antimicrobial agents . The unique stereochemistry of the D-isomer is particularly relevant in studies focused on chiral recognition and drug development.

Interaction Studies

Research has indicated that modifications to the structure of 3-BOC-D-Dap-OMe HCl can influence its biological behavior. Interaction studies have shown that peptides synthesized from this compound can exhibit varying degrees of activity against specific enzymes and receptors . For instance, peptides incorporating D-amino acids have been studied for their potential roles in modulating integrin interactions, which are crucial in cell adhesion and signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-BOC-D-Dap-OMe HCl, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochlorideC₉H₁₈N₂O₄·HClL-stereoisomer; different biological properties
D,L-2,3-diaminopropionic acidC₃H₈N₂O₂No protecting group; more reactive
N-Boc-L-alanineC₆H₁₃N₃O₂Contains only one amino group; simpler structure

The presence of the Boc protecting group in 3-BOC-D-Dap-OMe HCl allows for greater stability during synthesis compared to its unprotected counterparts. Additionally, its specific stereochemistry contributes to distinct biological activities that may differ from other similar compounds .

Case Studies and Research Findings

Recent studies have explored the use of peptides derived from 3-BOC-D-Dap-OMe HCl in various therapeutic contexts. For example:

  • Peptide Ligands for Integrins : Research has demonstrated that peptides containing D-amino acids can effectively modulate integrin interactions. These findings suggest potential applications in targeted therapies for diseases involving cell adhesion abnormalities .
  • Antimicrobial Properties : Some derivatives synthesized from 3-BOC-D-Dap-OMe HCl have exhibited antimicrobial activity against various pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents .
  • Enzyme Inhibition Studies : Peptides incorporating this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

Properties

IUPAC Name

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJLJNFNXINTHS-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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